4-Bromo-6-iododibenzo[b,d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-iododibenzo[b,d]thiophene is a heterocyclic compound that contains both bromine and iodine atoms attached to a dibenzo[b,d]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-iododibenzo[b,d]thiophene typically involves the halogenation of dibenzo[b,d]thiophene. One common method is the sequential bromination and iodination of dibenzo[b,d]thiophene using bromine and iodine reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-iododibenzo[b,d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents under mild conditions.
Stille Coupling: This reaction involves the use of organotin reagents and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted dibenzo[b,d]thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-6-iododibenzo[b,d]thiophene has several scientific research applications:
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Pharmaceuticals: The compound serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Organic Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-6-iododibenzo[b,d]thiophene in various applications involves its ability to participate in electron transfer processes and form stable intermediates. In material science, its electronic properties enable it to act as an efficient charge carrier in organic semiconductors. In pharmaceuticals, its structural features allow it to interact with specific molecular targets, potentially modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-iododibenzo[b,d]thiophene
- 2,8-Dibromodibenzothiophene
- Dibenzothiophene-2-carboxaldehyde
Uniqueness
4-Bromo-6-iododibenzo[b,d]thiophene is unique due to the specific positioning of the bromine and iodine atoms on the dibenzo[b,d]thiophene core. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in material science and pharmaceuticals .
Properties
Molecular Formula |
C12H6BrIS |
---|---|
Molecular Weight |
389.05 g/mol |
IUPAC Name |
4-bromo-6-iododibenzothiophene |
InChI |
InChI=1S/C12H6BrIS/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H |
InChI Key |
UXAVZSBQWLJMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC3=C2C=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.